molecular formula C14H13FN2O2S B2379160 N'-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 210422-66-5

N'-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B2379160
CAS No.: 210422-66-5
M. Wt: 292.33
InChI Key: OMBDHPYMTXWALU-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “N’-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide” were not found, similar compounds such as “N’-(4-Fluorobenzylidene)-4-iodoaniline” and “N’-(4-Fluorobenzylidene)-4-((4-METHYLBENZYL)OXY)BENZOHYDRAZIDE” have been synthesized . The synthesis of these compounds often involves reactions like the Claisen–Schmidt condensation .

Scientific Research Applications

Antimicrobial and Antibacterial Properties

N'-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide and its derivatives have been extensively studied for their antimicrobial and antibacterial properties. Research shows that these compounds exhibit significant activity against various bacterial and fungal strains. For instance, one study synthesized a series of N′-substituted-4-methylbenzenesulfonohydrazide derivatives, which were evaluated for antimicrobial activities, showing promising results against mycobacterial, bacterial, and fungal infections (Ghiya & Joshi, 2016). Another study highlighted the synthesis and evaluation of N’-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide and its analogs for antibacterial properties, particularly against Gram-positive and Gram-negative bacteria (Suzana et al., 2019).

Crystal Structure and Molecular Modeling

The crystal structure and molecular modeling of compounds like this compound have been a subject of interest in scientific research. A study focusing on the synthesis and crystal structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide provided valuable insights into its crystallization and molecular interactions, which can be crucial for understanding its chemical properties and potential applications (Li Wei-hua et al., 2006).

Nonlinear Optical Properties

The nonlinear optical properties of this compound derivatives have been explored, revealing potential applications in the field of optoelectronics. For example, a study on the third-order nonlinear optical investigations of a related compound demonstrated significant potential in the nonlinear electro-optic field, indicating its utility in advanced technological applications (Ahamed et al., 2018).

Corrosion Inhibition

This compound and its analogs have been investigated as corrosion inhibitors. A study reported the effectiveness of these compounds in inhibiting corrosion of metals in acidic media, showcasing their potential as protective agents in industrial applications (Ichchou et al., 2019).

DNA Interaction and Bioactivity

These compounds have also been studied for their interaction with DNA and various bioactivities. A significant study detailed how N'-substituted benzohydrazide and sulfonohydrazide derivatives interact with salmon sperm DNA, along with their antibacterial, antifungal, and cytotoxic activities. This research opens doors to potential therapeutic applications (Sirajuddin et al., 2013).

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBDHPYMTXWALU-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.